An In-Depth Technical Guide to the Synthesis and Characterization of 9-Oxa-2-azaspiro[5.5]undecan-1-one
An In-Depth Technical Guide to the Synthesis and Characterization of 9-Oxa-2-azaspiro[5.5]undecan-1-one
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel spirocyclic lactam, 9-Oxa-2-azaspiro[5.5]undecan-1-one. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensional structures, which can impart favorable pharmacological properties. This document outlines a plausible and robust synthetic pathway, rooted in established chemical transformations, and delineates a thorough characterization protocol to ensure structural verification and purity assessment. The methodologies described herein are designed to be self-validating, providing researchers with the necessary details to replicate and adapt these procedures for their specific research and development needs.
Introduction: The Significance of Spirocyclic Lactams in Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as a compelling structural motif in modern drug discovery. Their rigid, three-dimensional architecture offers a distinct advantage over flat, aromatic systems by enabling more precise and selective interactions with biological targets. The incorporation of a lactam moiety, a cyclic amide, into a spirocyclic framework, as seen in 9-Oxa-2-azaspiro[5.5]undecan-1-one, introduces a key pharmacophoric element with hydrogen bonding capabilities. This unique combination of a spirocyclic core and a lactam functional group presents a promising scaffold for the development of novel therapeutics targeting a wide range of diseases. The inherent rigidity of the spirocyclic system can lead to improved metabolic stability and reduced off-target effects, making such compounds highly desirable in drug development pipelines.
Proposed Synthetic Pathway: A Beckmann Rearrangement Approach
The proposed synthetic pathway commences with the commercially available tetrahydropyran-4-one and proceeds through two key steps: oximation followed by the Beckmann rearrangement.
Caption: Proposed synthesis of 9-Oxa-2-azaspiro[5.5]undecan-1-one.
Step 1: Synthesis of Tetrahydropyran-4-one Oxime (Intermediate)
The initial step involves the conversion of tetrahydropyran-4-one to its corresponding oxime. This reaction is a standard condensation reaction between a ketone and hydroxylamine.
Protocol:
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To a solution of tetrahydropyran-4-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
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Stir the reaction mixture at room temperature for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the ethanol under reduced pressure.
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Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude oxime.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure tetrahydropyran-4-one oxime.
Step 2: Beckmann Rearrangement to 9-Oxa-2-azaspiro[5.5]undecan-1-one
The pivotal step in this synthesis is the Beckmann rearrangement of the spirocyclic oxime to the target lactam.[1][2] Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation.
Protocol:
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Carefully add the purified tetrahydropyran-4-one oxime (1.0 eq) to pre-heated polyphosphoric acid (10 eq by weight) at 80-100 °C with vigorous stirring.
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Maintain the reaction temperature and continue stirring for 1-2 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
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Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
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Extract the aqueous layer with dichloromethane (3 x 75 mL).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 9-Oxa-2-azaspiro[5.5]undecan-1-one as a solid.
Comprehensive Characterization
Thorough characterization is paramount to confirm the identity, structure, and purity of the synthesized 9-Oxa-2-azaspiro[5.5]undecan-1-one. A combination of spectroscopic and analytical techniques should be employed.
Caption: Workflow for the characterization of the target compound.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 9-Oxa-2-azaspiro[5.5]undecan-1-one based on the analysis of analogous spirocyclic lactams.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methylene protons of the piperidine and tetrahydropyran rings. A broad singlet for the N-H proton of the lactam. |
| ¹³C NMR | A characteristic signal for the carbonyl carbon of the lactam (around 170-180 ppm). A signal for the spiro carbon. Signals for the methylene carbons of both rings. |
| IR (Infrared) | A strong absorption band for the C=O stretching of the lactam (around 1650-1680 cm⁻¹). A broad absorption for the N-H stretching (around 3200-3400 cm⁻¹). C-O-C stretching band for the ether linkage.[3][4] |
| Mass Spec. | The molecular ion peak [M]⁺ corresponding to the molecular weight of C₉H₁₅NO₂ (169.22 g/mol ). Fragmentation patterns consistent with the cleavage of the lactam and ether rings.[5][6] |
Detailed Analytical Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra to enable full assignment of all proton and carbon signals and to confirm the connectivity of the spirocyclic structure.
3.2.2. Infrared (IR) Spectroscopy
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
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Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) or electron ionization (EI) source.
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Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.
3.2.4. Purity Assessment: High-Performance Liquid Chromatography (HPLC)
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Column: A reverse-phase C18 column.
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Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
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Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
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Purity Calculation: The purity of the compound is determined by the peak area percentage of the main product peak.
3.2.5. Structural Elucidation: Single-Crystal X-ray Crystallography
For unambiguous structural confirmation, single-crystal X-ray diffraction analysis is the gold standard.[7][8][9]
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction, for example, by slow evaporation of a solution in a suitable solvent system (e.g., ethyl acetate/hexane).
-
Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic coordinates, bond lengths, and bond angles, thereby confirming the spirocyclic architecture and the relative stereochemistry.
Conclusion
This technical guide has detailed a robust and plausible synthetic route for the novel spirocyclic lactam, 9-Oxa-2-azaspiro[5.5]undecan-1-one, utilizing the well-established Beckmann rearrangement. Furthermore, a comprehensive characterization workflow has been outlined to ensure the unequivocal structural verification and purity assessment of the synthesized compound. The methodologies presented herein are grounded in fundamental organic chemistry principles and supported by established literature for analogous systems. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing a solid foundation for the synthesis and exploration of this and other related spirocyclic scaffolds.
References
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- Yang, D., et al. (2019). Synthesis of Spirocyclic γ-Lactams via a Palladium-Catalyzed Intramolecular Asymmetric Allylic Amination. Organic Letters, 21(15), 6016-6020.
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Donaruma, L. G., & Heldt, W. Z. (1960). The Beckmann rearrangement. Organic Reactions, 11, 1-156. [Link]
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- Wolff, J. J., & Ellman, J. A. (2009). Synthesis of Spirocyclic Lactams via a Tandem Aza-Prins/Friedel–Crafts Reaction. Organic Letters, 11(18), 4112-4115.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
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Synthesis of spirocyclic β-keto-lactams: copper catalyzed process. (2011). Chemical Communications. [Link]
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Infrared special studies on lactams as cis-trans models for the peptide bond. (1967). The Journal of Physical Chemistry. [Link]
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Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2017). RSC Advances. [Link]
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X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University. [Link]
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